

# Application Note: Analysis of Oxaydo® Composition using Fourier-Transform Infrared Spectroscopy (FTIR)

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## Compound of Interest

Compound Name: Oxaydo

Cat. No.: B3026203

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## Abstract

This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of **Oxaydo®**, an immediate-release oral formulation of oxycodone hydrochloride. FTIR spectroscopy provides a rapid and non-destructive method for identifying the active pharmaceutical ingredient (API) and key excipients present in the tablet formulation. This document provides protocols for sample preparation using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques, along with a summary of characteristic infrared absorption peaks for component identification. This methodology is intended for researchers, scientists, and drug development professionals for quality control and formulation analysis.

## Introduction

**Oxaydo®** is a prescription opioid analgesic containing oxycodone hydrochloride as the active pharmaceutical ingredient.[1][2][3][4] It is indicated for the management of moderate to severe pain.[1][4] Pharmaceutical analysis of such formulations is critical to ensure product quality, consistency, and to detect any potential counterfeit products.[5] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique widely used in the pharmaceutical industry for its ability to provide a unique molecular "fingerprint" of a substance.[6][7] By analyzing the interaction of infrared radiation with the sample, functional groups and molecular

structures can be identified.[7] This application note provides a framework for using FTIR to confirm the presence of oxycodone hydrochloride and common excipients in **Oxaydo®** tablets.

The inactive ingredients in **Oxaydo®** may include microcrystalline cellulose, lactose monohydrate, corn starch, silicon dioxide, sodium starch glycolate, and stearic acid.[8]

## Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The absorbed radiation excites molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic wavenumber, resulting in a unique spectrum that can be used for identification.[7]

## Experimental Protocols

Two common methods for analyzing solid samples by FTIR are Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.

### Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a rapid and simple technique that requires minimal sample preparation.[9][10]

#### 3.1.1. Instrumentation

- FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[9]

#### 3.1.2. Sample Preparation and Analysis Workflow



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Caption: ATR-FTIR Experimental Workflow.

### 3.1.3. Detailed Protocol

- **Instrument Setup:** Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been allowed to warm up according to the manufacturer's instructions.
- **Background Spectrum:** Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO<sub>2</sub> and water vapor).
- **Sample Preparation:** Take one **Oxaydo®** tablet and crush it into a fine, homogeneous powder using a clean agate mortar and pestle.
- **Sample Analysis:** Place a small amount of the powdered tablet onto the ATR crystal, ensuring the entire crystal surface is covered. Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the FTIR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
- **Data Analysis:** The resulting spectrum should be baseline corrected and compared to reference spectra of oxycodone hydrochloride and the expected excipients.

## Potassium Bromide (KBr) Pellet Method

The KBr pellet method involves dispersing the sample in a KBr matrix and pressing it into a thin, transparent pellet.<sup>[3][11][12]</sup>

### 3.2.1. Materials and Equipment

- FTIR Spectrometer
- Hydraulic press
- KBr pellet die set

- Agate mortar and pestle
- Infrared-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2-3 hours and stored in a desiccator.[11]
- Analytical balance

### 3.2.2. Sample Preparation and Analysis Workflow



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Caption: KBr Pellet Method Experimental Workflow.

### 3.2.3. Detailed Protocol

- **Sample Preparation:** Crush an **Oxaydo®** tablet to a fine powder using an agate mortar and pestle.
- **Weighing:** Accurately weigh approximately 1-2 mg of the powdered sample and 200-250 mg of dried, IR-grade KBr.[11] The typical sample-to-KBr ratio is about 1:100.[11]
- **Mixing:** Transfer the weighed sample and KBr to the agate mortar and grind them together until a homogeneous, fine powder is obtained. This step is crucial for obtaining a high-quality spectrum.
- **Pellet Formation:** Transfer the powder mixture into the KBr pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.[11]
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be collected for

background correction.

- Data Analysis: The resulting spectrum should be analyzed and compared to reference spectra of the API and excipients.

## Data Presentation: Characteristic FTIR Peaks

The following tables summarize the characteristic FTIR absorption peaks for oxycodone hydrochloride and common excipients found in **Oxaydo®**. These values can be used to identify the presence of each component in the sample spectrum.

Table 1: Characteristic FTIR Peaks of Oxycodone Hydrochloride

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration	Reference
~3400	O-H stretching (hydroxyl group)	<a href="#">[13]</a>
~2930	C-H stretching (aliphatic)	<a href="#">[13]</a>
~1730	C=O stretching (ketone)	<a href="#">[13]</a>
~1630	C=C stretching (aromatic)	<a href="#">[13]</a>
~1505	Aromatic ring vibration	<a href="#">[13]</a>
~1280	C-O stretching (ether)	<a href="#">[13]</a>
~1120	C-N stretching	<a href="#">[13]</a>

Table 2: Characteristic FTIR Peaks of Common Excipients

Excipient	Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration	Reference(s)
Microcrystalline Cellulose	~3350	O-H stretching	<a href="#">[14]</a> <a href="#">[15]</a>
~2900	C-H stretching	<a href="#">[14]</a> <a href="#">[15]</a>	
~1430	C-H bending	<a href="#">[14]</a>	
~1060	C-O stretching	<a href="#">[14]</a> <a href="#">[15]</a>	
Lactose Monohydrate	3600-3200	O-H stretching	<a href="#">[4]</a> <a href="#">[7]</a>
~2900	C-H stretching	<a href="#">[4]</a>	
~1650	O-H bending (water of hydration)	<a href="#">[7]</a>	
1200-1000	C-O stretching	<a href="#">[4]</a> <a href="#">[7]</a>	
Corn Starch	~3400	O-H stretching	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[16]</a> <a href="#">[17]</a>
~2930	C-H stretching	<a href="#">[5]</a> <a href="#">[6]</a>	
~1650	O-H bending (adsorbed water)	<a href="#">[6]</a> <a href="#">[18]</a>	
1200-1000	C-O stretching	<a href="#">[5]</a> <a href="#">[17]</a>	
Silicon Dioxide	~3400	O-H stretching (surface silanol groups)	<a href="#">[19]</a> <a href="#">[20]</a>
1100-1000	Si-O-Si asymmetric stretching	<a href="#">[19]</a> <a href="#">[21]</a> <a href="#">[22]</a>	
~800	Si-O-Si symmetric stretching	<a href="#">[19]</a> <a href="#">[22]</a>	
~470	O-Si-O bending	<a href="#">[22]</a>	
Sodium Starch Glycolate	~3400	O-H stretching	<a href="#">[23]</a> <a href="#">[24]</a> <a href="#">[25]</a>

~2900	C-H stretching	[23][24]	
~1600	C=O stretching (carboxylate)	[23][26][27]	
~1420	C-H bending	[23][26][27]	
Stearic Acid	2960-2850	C-H stretching	[1][2][28][29][30]
~1700	C=O stretching (carboxylic acid dimer)	[1][28][29]	
~1470	C-H bending	[1]	
~940	O-H out-of-plane bending		

## Interpretation of Results

The FTIR spectrum of an **Oxaydo®** tablet will be a composite of the spectra of all its components. The characteristic peaks of oxycodone hydrochloride should be clearly identifiable. The broad and intense peaks from excipients like microcrystalline cellulose, lactose, and starch will likely dominate certain regions of the spectrum, particularly the O-H and C-O stretching regions. By carefully comparing the sample spectrum with the reference data in the tables above, a qualitative confirmation of the tablet's composition can be achieved.

## Conclusion

FTIR spectroscopy is a valuable tool for the rapid and reliable analysis of the composition of **Oxaydo®** tablets. Both ATR-FTIR and the KBr pellet method can be effectively employed for this purpose, with ATR offering the advantage of minimal sample preparation. By identifying the characteristic absorption peaks of the active pharmaceutical ingredient and its excipients, this technique serves as an excellent method for quality control and formulation verification in a pharmaceutical setting.

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